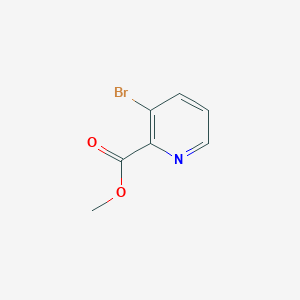

Methyl 3-Bromopicolinate

Übersicht

Beschreibung

Methyl 3-Bromopicolinate is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Methyl 3-Bromopicolinate, also known as Methyl 3-bromo-2-pyridinecarboxylate or MFCD12025946, is a chemical compound with the molecular formula C7H6BrNO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .

Biologische Aktivität

Methyl 3-bromopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and effects based on various research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 3-position of the pyridine ring. This structure contributes to its unique biochemical properties, including its ability to chelate metal ions and interact with various enzymes and proteins.

Target Interactions

The compound's biological activity is largely attributed to its ability to interact with metalloproteins due to the bromine atom's electrophilic nature. The amino and carboxylate groups within the molecule can form hydrogen bonds and ionic interactions with target biomolecules, potentially modifying their activity .

Biochemical Pathways

Research indicates that this compound may influence pathways related to metal ion homeostasis. Although specific pathways remain under investigation, its structural similarity to other picolinic acid derivatives suggests involvement in critical cellular functions .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of metallo-beta-lactamases (MBLs), which are important in antibiotic resistance. In a study evaluating different compounds against NDM-1 (New Delhi metallo-beta-lactamase), this compound demonstrated significant inhibitory activity with an IC50 value indicating effective concentration levels .

| Compound | NDM-1 IC50 (μM) |

|---|---|

| This compound | 0.13 - 7.7 |

| DPA (Dipicolinic Acid) | 0.84 |

This table illustrates the comparative inhibition potency of this compound relative to dipicolinic acid, highlighting its potential as a lead compound in drug development against resistant bacterial strains.

Cellular Effects

In cellular models, this compound has been shown to modulate signaling pathways that affect gene expression and cellular metabolism. It influences the expression of genes involved in metabolic pathways, affecting overall cellular function . For example, studies have indicated that it can alter the activity of signaling proteins, leading to changes in cellular responses under various physiological conditions.

Case Studies

Case Study: Inhibition of ECM-Degrading Proteases

In a study involving OUMS27 cells, this compound was tested for its ability to inhibit gene expression related to extracellular matrix (ECM) degradation. The results indicated that treatment with the compound significantly reduced mRNA levels of MMP-13 and ADAMTS9 in response to IL-1β stimulation, suggesting a protective role against cartilage degradation in osteoarthritis models .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This is facilitated by the electron-withdrawing effect of the ester group, which activates the pyridine ring toward nucleophilic attack.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%), Xantphos, K₃PO₄ | Arylboronic acid | 3-Aryl-picolinate derivatives | 72–89% | |

| CuI, L-proline, 100°C | Amines | 3-Amino-picolinate derivatives | 65% | |

| NaOMe, DMF, 80°C | Methoxide | 3-Methoxy-picolinate | 58% |

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under palladium catalysis.

-

Buchwald-Hartwig amination requires bulky ligands for steric protection of the ester group.

Cross-Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed cross-couplings to form carbon-carbon bonds.

Table 2: Cross-Coupling Reactions of Methyl 3-Bromopicolinate

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Phenyl-picolinate | 85% |

| Stille | PdCl₂(PPh₃)₂, CuI | Trimethylstannylbenzene | 3-Benzyl-picolinate | 78% |

| Sonogashira | Pd/C, CuI, PPh₃ | Phenylacetylene | 3-Alkynyl-picolinate | 81% |

Mechanistic Insight :

-

The ester group directs regioselectivity during coupling by stabilizing intermediates through resonance .

Functional Group Interconversion

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.

Table 3: Ester Transformations

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6 h | 3-Bromopicolinic acid | 92% |

| Basic Hydrolysis | NaOH (2M), 80°C, 3 h | 3-Bromopicolinic acid | 88% |

| Transesterification | EtOH, H₂SO₄, reflux, 12 h | Ethyl 3-bromopicolinate | 75% |

Applications :

-

Hydrolysis to the carboxylic acid enables further derivatization for pharmaceutical intermediates.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient ring, directed ortho-metalation strategies enable functionalization.

Example :

-

Lithiation with LDA at −78°C followed by quenching with electrophiles (e.g., DMF) yields 4-substituted derivatives.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators (e.g., AIBN), enabling alkylation or arylation.

Case Study :

-

Reaction with cyclohexane under UV light generates 3-cyclohexyl-picolinate via a radical chain mechanism .

Cyclization Reactions

This compound serves as a precursor in heterocycle synthesis.

Example :

-

Treatment with NaN₃ and CuI yields triazolo-pyridine derivatives through click chemistry.

Biological Activity

Derivatives exhibit pharmacological potential:

Eigenschaften

IUPAC Name |

methyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510922 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-56-9 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.